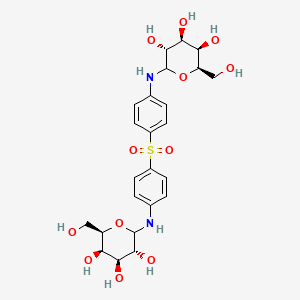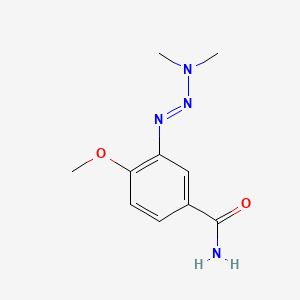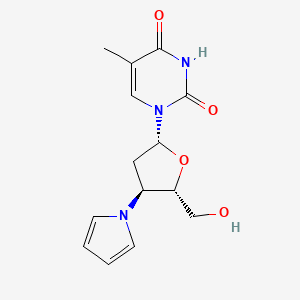
p,p'-Sulfonyldianiline-N,N'-digalactoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p,p’-Sulfonyldianiline-N,N’-digalactoside is a chemical compound with the molecular formula C24H32N2O12S and a molecular weight of 572.58 g/mol . It is characterized by its mixed stereochemistry and contains multiple stereocenters . This compound is known for its unique structure, which includes a sulfonyl group and two galactoside moieties attached to a dianiline core.
Preparation Methods
The synthesis of p,p’-Sulfonyldianiline-N,N’-digalactoside typically involves the reaction of p,p’-sulfonyldianiline with galactose derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like pyridine . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
p,p’-Sulfonyldianiline-N,N’-digalactoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
p,p’-Sulfonyldianiline-N,N’-digalactoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of p,p’-Sulfonyldianiline-N,N’-digalactoside involves its interaction with specific molecular targets and pathways. The sulfonyl group and galactoside moieties play a crucial role in its binding affinity and specificity towards target molecules. The compound can modulate biochemical pathways by influencing enzyme activity and receptor interactions .
Comparison with Similar Compounds
p,p’-Sulfonyldianiline-N,N’-digalactoside can be compared with other similar compounds such as:
Bis(4-aminophenyl)sulfone: This compound lacks the galactoside moieties and has different chemical properties and applications.
N,N’-Bis(galactosyl)amine: This compound contains galactoside moieties but lacks the sulfonyl group, resulting in different reactivity and biological activity.
The uniqueness of p,p’-Sulfonyldianiline-N,N’-digalactoside lies in its combined structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
1329-37-9 |
|---|---|
Molecular Formula |
C24H32N2O12S |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[4-[4-[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]sulfonylanilino]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H32N2O12S/c27-9-15-17(29)19(31)21(33)23(37-15)25-11-1-5-13(6-2-11)39(35,36)14-7-3-12(4-8-14)26-24-22(34)20(32)18(30)16(10-28)38-24/h1-8,15-34H,9-10H2/t15-,16-,17+,18+,19+,20+,21-,22-,23?,24?/m1/s1 |
InChI Key |
WXCZDFLSCLWVSR-FHVCQGAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)NC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)NC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


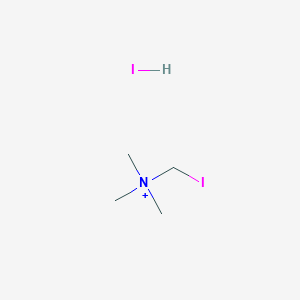

![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)

![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)
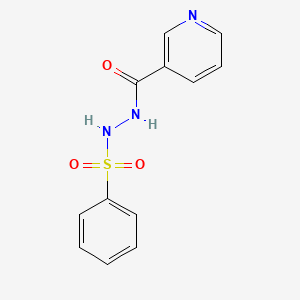


![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
![2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate](/img/structure/B12809361.png)
